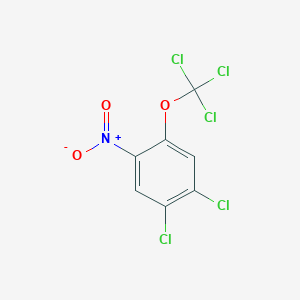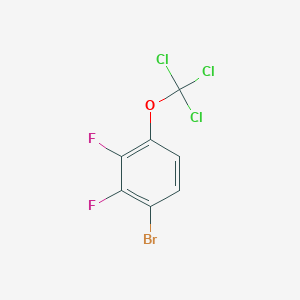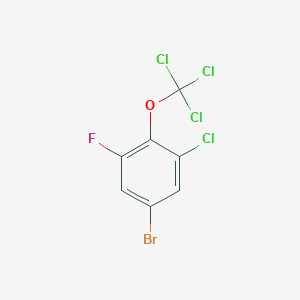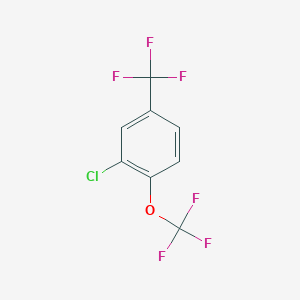
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene, also known as 2-CFTB, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a boiling point of 115.7°C and a melting point of -38.5°C. 2-CFTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the production of polymers and other materials.
Mécanisme D'action
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is an aromatic compound and is able to form stable bonds with other molecules. Its aromatic nature allows it to interact with other molecules in a variety of ways, such as through hydrogen bonding, dipole-dipole interactions, and van der Waals forces. This allows it to interact with other molecules in a way that can lead to the formation of new compounds.
Biochemical and Physiological Effects
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-bacterial properties, as well as being able to inhibit the growth of certain malignant cells. It has also been shown to have an effect on the activity of certain enzymes and proteins, and to have an effect on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a relatively stable compound, making it ideal for use in laboratory experiments. It is also a relatively inexpensive compound, making it cost-effective for use in research. However, it is highly toxic and should be handled with extreme caution. It should also be stored in a cool, dry place, away from direct sunlight.
Orientations Futures
In the future, 2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene could be used in the development of new drugs and materials. It could be used to synthesize new pharmaceuticals and agrochemicals, as well as new polymers and materials. It could also be used in the development of new biocatalysts and enzymes. Furthermore, it could be used in the development of new methods for the synthesis of organic compounds.
Applications De Recherche Scientifique
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used in the synthesis of polymers materials and other compounds for use in materials science research.
Propriétés
IUPAC Name |
2-chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-5-3-4(7(10,11)12)1-2-6(5)16-8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFBYDCXUHTJJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



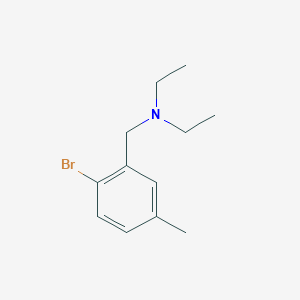
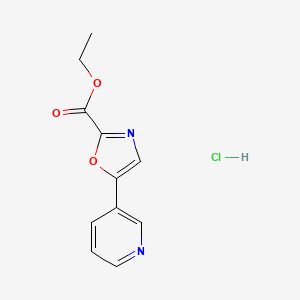
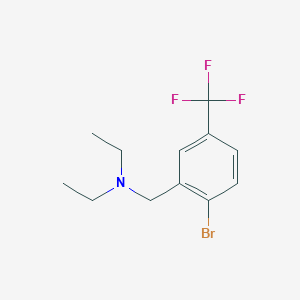
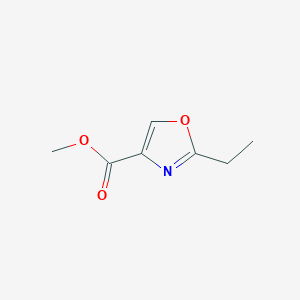
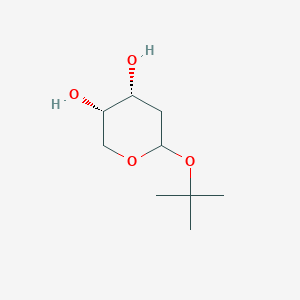

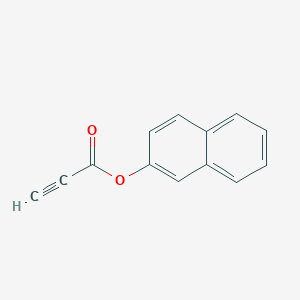
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
![4-Bromo-2-chloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B1403831.png)
